molecular formula C14H13ClN4 B11476635 1-(4-chlorobenzyl)-2-hydrazinyl-1H-benzimidazole

1-(4-chlorobenzyl)-2-hydrazinyl-1H-benzimidazole

Cat. No.: B11476635
M. Wt: 272.73 g/mol
InChI Key: WJUVEWWDJMNCMO-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-2-hydrazinyl-1H-benzimidazole is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzyl)-2-hydrazinyl-1H-benzimidazole typically involves the reaction of 4-chlorobenzyl chloride with 2-hydrazinyl-1H-benzimidazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and a suitable solvent like dimethylformamide or ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzyl)-2-hydrazinyl-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted benzimidazole derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

1-(4-chlorobenzyl)-2-hydrazinyl-1H-benzimidazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to inhibit the growth of certain microorganisms.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-2-hydrazinyl-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, it can interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity.

Comparison with Similar Compounds

1-(4-chlorobenzyl)-2-hydrazinyl-1H-benzimidazole can be compared with other similar compounds, such as:

    1-(4-chlorobenzyl)-1H-benzimidazole: Lacks the hydrazinyl group, which may result in different biological activities.

    2-hydrazinyl-1H-benzimidazole: Lacks the 4-chlorobenzyl group, which may affect its overall chemical reactivity and biological properties.

    4-chlorobenzyl chloride: A precursor in the synthesis of the compound, with different chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C14H13ClN4

Molecular Weight

272.73 g/mol

IUPAC Name

[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]hydrazine

InChI

InChI=1S/C14H13ClN4/c15-11-7-5-10(6-8-11)9-19-13-4-2-1-3-12(13)17-14(19)18-16/h1-8H,9,16H2,(H,17,18)

InChI Key

WJUVEWWDJMNCMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)NN

Origin of Product

United States

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